![molecular formula C27H24N4 B14367742 2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- CAS No. 90690-82-7](/img/structure/B14367742.png)
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- is a complex organic compound known for its significant applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- involves the oxidation of 2-(p-chloroanilino)aniline using a solution of iron (III) chloride in water. This reaction leads to the formation of 2-(p-chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-iminophenazine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Iron (III) chloride in water is commonly used as an oxidizing agent.
Reduction: Hydrogenation reactions can be employed to reduce the compound under specific conditions.
Substitution: Various nucleophiles can be used to substitute different functional groups in the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically leads to the formation of phenazine derivatives .
Applications De Recherche Scientifique
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying redox reactions and substitution mechanisms.
Industry: Utilized in the synthesis of other complex organic compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- involves its interaction with bacterial DNA. The compound binds to the DNA, inhibiting its replication and transcription processes, thereby exerting its antibacterial effects . The molecular targets include bacterial enzymes and DNA-binding proteins, which are crucial for bacterial survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: Another antibacterial drug used in the treatment of tuberculosis.
Dapsone: Used in combination with clofazimine for the treatment of leprosy.
Isoniazid: A first-line antitubercular drug.
Uniqueness
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- is unique due to its dual role in treating both leprosy and potentially other bacterial infections. Its mechanism of action, involving direct interaction with bacterial DNA, sets it apart from other antibacterial agents that primarily target bacterial cell walls or protein synthesis .
Propriétés
Numéro CAS |
90690-82-7 |
|---|---|
Formule moléculaire |
C27H24N4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N,5-diphenyl-3-propan-2-yliminophenazin-2-amine |
InChI |
InChI=1S/C27H24N4/c1-19(2)28-24-18-27-25(17-23(24)29-20-11-5-3-6-12-20)30-22-15-9-10-16-26(22)31(27)21-13-7-4-8-14-21/h3-19,29H,1-2H3 |
Clé InChI |
SJEQTHLHNYYKDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


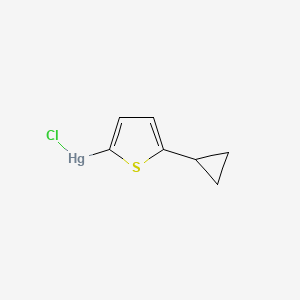
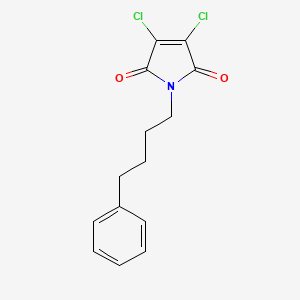
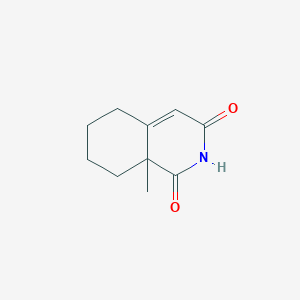
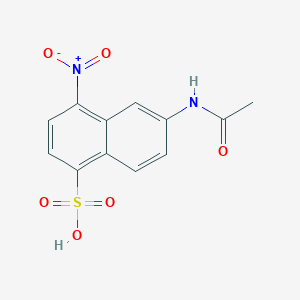
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
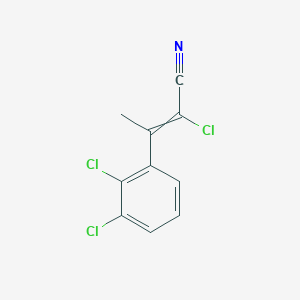
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
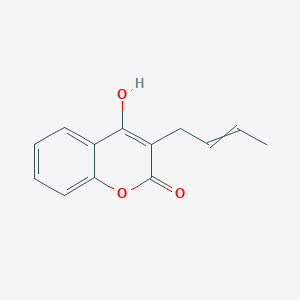
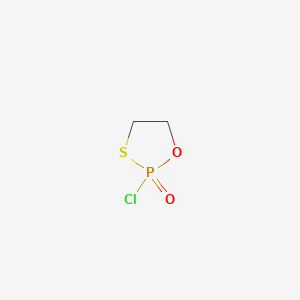
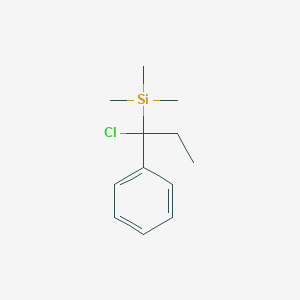
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
